Cas no 1213612-73-7 ((2S)-2-amino-2-(3,5-dichlorophenyl)ethan-1-ol)

(2S)-2-Amino-2-(3,5-dichlorophenyl)ethan-1-ol is a chiral β-amino alcohol derivative featuring a dichlorophenyl substituent. Its stereospecific (S)-configuration makes it valuable as a building block in asymmetric synthesis and pharmaceutical intermediates. The presence of both amino and hydroxyl functional groups allows for versatile reactivity, enabling applications in catalysis, ligand design, and medicinal chemistry. The 3,5-dichlorophenyl moiety enhances lipophilicity, potentially improving bioavailability in drug development. This compound is particularly useful for constructing complex molecular architectures due to its rigid aromatic backbone and bifunctional nature. High enantiomeric purity ensures consistent performance in stereoselective reactions, making it a reliable choice for research and industrial applications requiring precise chirality control.
(2S)-2-amino-2-(3,5-dichlorophenyl)ethan-1-ol structure
1213612-73-7 structure
商品名:(2S)-2-amino-2-(3,5-dichlorophenyl)ethan-1-ol
CAS番号:1213612-73-7
MF:C8H9Cl2NO
メガワット:206.069160223007
MDL:MFCD09415678
CID:5592537
PubChem ID:1268239

(2S)-2-amino-2-(3,5-dichlorophenyl)ethan-1-ol 化学的及び物理的性質

名前と識別子

    • (2S)-2-AMINO-2-(3,5-DICHLOROPHENYL)ETHAN-1-OL
    • (S)-2-amino-2-(3,5-dichlorophenyl)ethan-1-ol
    • Benzeneethanol, β-amino-3,5-dichloro-, (βS)-
    • CS-0457031
    • AT31860
    • EN300-1983493
    • AKOS015928547
    • 1213612-73-7
    • (2S)-2-amino-2-(3,5-dichlorophenyl)ethan-1-ol
    • MDL: MFCD09415678
    • インチ: 1S/C8H9Cl2NO/c9-6-1-5(8(11)4-12)2-7(10)3-6/h1-3,8,12H,4,11H2/t8-/m1/s1
    • InChIKey: LRORZXIRKBZZAG-MRVPVSSYSA-N
    • ほほえんだ: C(O)[C@@H](N)C1=CC(Cl)=CC(Cl)=C1

計算された属性

  • せいみつぶんしりょう: 205.0061193g/mol
  • どういたいしつりょう: 205.0061193g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 135
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.4
  • トポロジー分子極性表面積: 46.2Ų

じっけんとくせい

  • 密度みつど: 1.391±0.06 g/cm3(Predicted)
  • ふってん: 341.7±37.0 °C(Predicted)
  • 酸性度係数(pKa): 12.28±0.10(Predicted)

(2S)-2-amino-2-(3,5-dichlorophenyl)ethan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1983493-1.0g
(2S)-2-amino-2-(3,5-dichlorophenyl)ethan-1-ol
1213612-73-7
1g
$1543.0 2023-05-26
Enamine
EN300-1983493-2.5g
(2S)-2-amino-2-(3,5-dichlorophenyl)ethan-1-ol
1213612-73-7
2.5g
$3025.0 2023-09-16
Enamine
EN300-1983493-5.0g
(2S)-2-amino-2-(3,5-dichlorophenyl)ethan-1-ol
1213612-73-7
5g
$4475.0 2023-05-26
Enamine
EN300-1983493-10.0g
(2S)-2-amino-2-(3,5-dichlorophenyl)ethan-1-ol
1213612-73-7
10g
$6635.0 2023-05-26
Enamine
EN300-1983493-0.5g
(2S)-2-amino-2-(3,5-dichlorophenyl)ethan-1-ol
1213612-73-7
0.5g
$1482.0 2023-09-16
Enamine
EN300-1983493-1g
(2S)-2-amino-2-(3,5-dichlorophenyl)ethan-1-ol
1213612-73-7
1g
$1543.0 2023-09-16
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1527698-100mg
(S)-2-amino-2-(3,5-dichlorophenyl)ethan-1-ol
1213612-73-7 98%
100mg
¥31748.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1527698-250mg
(S)-2-amino-2-(3,5-dichlorophenyl)ethan-1-ol
1213612-73-7 98%
250mg
¥38340.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1527698-500mg
(S)-2-amino-2-(3,5-dichlorophenyl)ethan-1-ol
1213612-73-7 98%
500mg
¥40014.00 2024-08-09
Enamine
EN300-1983493-0.25g
(2S)-2-amino-2-(3,5-dichlorophenyl)ethan-1-ol
1213612-73-7
0.25g
$1420.0 2023-09-16

(2S)-2-amino-2-(3,5-dichlorophenyl)ethan-1-ol 関連文献

(2S)-2-amino-2-(3,5-dichlorophenyl)ethan-1-olに関する追加情報

Recent Advances in the Study of (2S)-2-amino-2-(3,5-dichlorophenyl)ethan-1-ol (CAS: 1213612-73-7)

The compound (2S)-2-amino-2-(3,5-dichlorophenyl)ethan-1-ol (CAS: 1213612-73-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral amino alcohol, characterized by its dichlorophenyl moiety, has shown promising potential in various therapeutic applications, including antimicrobial and anticancer activities. Recent studies have focused on its synthesis, structural optimization, and mechanistic investigations to elucidate its biological effects.

One of the key breakthroughs in the synthesis of (2S)-2-amino-2-(3,5-dichlorophenyl)ethan-1-ol involves the use of asymmetric catalytic methods to achieve high enantiomeric purity. A 2023 study published in the Journal of Medicinal Chemistry demonstrated an efficient enzymatic resolution process, yielding the desired (S)-enantiomer with >99% ee. This advancement addresses previous challenges in scalability and cost-effectiveness, paving the way for large-scale production.

In terms of biological activity, recent in vitro and in vivo studies have highlighted the compound's efficacy against multidrug-resistant bacterial strains. A research team at the University of Cambridge reported that (2S)-2-amino-2-(3,5-dichlorophenyl)ethan-1-ol exhibits potent inhibitory effects against Staphylococcus aureus and Escherichia coli, with MIC values in the low micromolar range. Mechanistic studies suggest that the compound disrupts bacterial cell wall synthesis by targeting key enzymes involved in peptidoglycan assembly.

Furthermore, preclinical evaluations have explored its potential as an anticancer agent. A 2024 study in Cancer Research revealed that the compound induces apoptosis in certain cancer cell lines, particularly those with dysregulated apoptotic pathways. The dichlorophenyl group appears to enhance cellular uptake and target specificity, making it a promising candidate for further development. However, challenges such as solubility and metabolic stability remain to be addressed in ongoing research.

In conclusion, (2S)-2-amino-2-(3,5-dichlorophenyl)ethan-1-ol (CAS: 1213612-73-7) represents a versatile scaffold with significant therapeutic potential. Continued research into its synthetic routes, mechanism of action, and pharmacokinetic properties will be critical for advancing its clinical applications. Collaborative efforts between chemists, biologists, and pharmacologists will be essential to overcome existing limitations and unlock its full potential in drug development.

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